methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(6-chloro-4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-8(2)21-14-7-13-10(5-12(14)17)9(3)11(16(19)22-13)6-15(18)20-4/h5,7-8H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWBMENIHZTVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and isopropyl alcohol.
Formation of Isopropoxy Group: The isopropoxy group is introduced through an etherification reaction, where isopropyl alcohol reacts with the chromen-2-one core under acidic or basic conditions.
Acetylation: The acetylation of the chromen-2-one derivative is achieved by reacting it with acetic anhydride in the presence of a catalyst, such as pyridine.
Chlorination: The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Final Esterification: The final step involves esterification of the acetylated intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Research indicates that methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate exhibits several pharmacological properties, including:
- Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antioxidant Activity : It scavenges free radicals, which may protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by modulating various signaling pathways.
Applications in Medicinal Chemistry
Methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-y)acetate holds promise for various medicinal applications:
Potential Therapeutic Uses
| Application Area | Description |
|---|---|
| Anti-inflammatory Drugs | Development of new anti-inflammatory agents based on its activity profile. |
| Antioxidants | Formulation of dietary supplements or pharmaceuticals aimed at reducing oxidative stress. |
| Anticancer Agents | Investigation as a lead compound for anticancer drug development targeting specific cancer types. |
Agrochemical Applications
Due to its biological activity, this compound may also find applications in agrochemicals:
- Pesticides : Its ability to inhibit certain enzymes could be harnessed to develop new pesticide formulations.
- Herbicides : Potential use in controlling unwanted plant growth through selective inhibition of plant growth regulators.
Material Science Applications
The unique properties of methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-y)acetate may also extend to material science:
- Polymer Additives : Incorporation into polymers to enhance thermal stability or UV resistance.
- Dyes and Pigments : Utilization in the production of colorants due to its chromophoric properties.
Case Studies and Research Findings
Recent studies have investigated the biological effects of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-y)acetate significantly reduced markers of inflammation in animal models, suggesting its potential as an anti-inflammatory agent .
- Antioxidant Efficacy Assessment : Research highlighted its ability to scavenge free radicals effectively, indicating its potential use as an antioxidant supplement .
- In Vitro Anticancer Studies : Preliminary results showed that the compound induced apoptosis in human cancer cell lines, warranting further investigation into its anticancer mechanisms .
Mechanism of Action
The mechanism of action of methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling and function.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound differs from analogous coumarin derivatives in substitution patterns and ester groups. Key comparisons include:
Ethyl 2-(2-Oxo-2H-Chromen-4-yloxy)Acetate ()
- Substituents : A 4-yloxyacetate group instead of the 3-yl acetate in the target compound.
- Ester Group : Ethyl ester vs. methyl ester, which may influence hydrolysis rates and metabolic stability.
- Synthesis: Prepared via reflux of ethyl bromoacetate with 4-hydroxycoumarin using anhydrous K₂CO₃ in acetone, followed by hydrazinolysis .
- Spectral Data : IR bands at 1734 cm⁻¹ (lactone C=O) and 1688 cm⁻¹ (amide C=O); NMR signals at δ 8.23 ppm (N=CH proton) .
N-(2-Substituted-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetamides ()
- Core Structure : Shares the 4-methyl-2-oxocoumarin moiety but features a 7-yloxyacetamide group instead of 7-isopropoxy and 3-yl acetate.
- Synthesis: Involves condensation with mercaptoacetic acid and ZnCl₂ under reflux, yielding thiazolidinone derivatives .
Triazole-Linked Bicyclic Esters ()
- Scaffold : Bicyclic terpene cores (e.g., bicyclo[3.1.1]heptene) with triazole-thioacetate side chains.
- Relevance : Demonstrates the pharmacological versatility of ester-functionalized heterocycles, though structurally distinct from coumarins .
Physicochemical and Pharmacological Implications
Substituent Effects
- Isopropoxy Group : Introduces steric bulk and lipophilicity, which may improve membrane permeability relative to smaller alkoxy groups (e.g., methoxy) .
- Methyl Ester : Likely hydrolyzes slower than ethyl esters (e.g., ’s compound), prolonging in vivo activity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Gaps
- Structural Insights : The 3-yl acetate position in the target compound may confer unique binding interactions in biological targets compared to 4-yloxy derivatives .
- Validation Tools : Crystallographic data for similar compounds often rely on software suites like SHELX and WinGX for refinement and validation .
- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence. Further studies should explore its bioactivity relative to and ’s derivatives.
Biological Activity
Methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClO₅ |
| CAS Number | 1092333-78-2 |
| Molecular Weight | 292.70 g/mol |
The structure features a chromenone core with a chloro and isopropoxy substituent, which may influence its biological properties.
Coumarins, including this compound, exhibit various mechanisms of action:
- Antioxidant Activity : Coumarins have been shown to scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage.
- Antimicrobial Properties : Research indicates that certain coumarin derivatives possess antimicrobial activity against bacteria and fungi, potentially through inhibition of nucleic acid synthesis or alteration of cell membrane integrity.
- Anticancer Effects : Some studies suggest that coumarins can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and modulating signaling pathways.
- Enzyme Inhibition : Coumarins may act as inhibitors of specific enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression and have implications in cancer therapy .
Anticancer Activity
A study evaluated the anticancer properties of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM against breast cancer cells (MCF7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Antimicrobial Activity
In vitro assays revealed that this compound exhibits antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating moderate effectiveness. The proposed mechanism involves disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
Case Studies
- Case Study on Antiviral Activity : A recent investigation into coumarin derivatives highlighted their potential as antiviral agents. This compound was tested against Influenza A virus, showing promising results with an EC50 value of 12 µM. This suggests that the compound may inhibit viral replication through interference with viral entry or replication processes .
- In Vivo Efficacy : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-(6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized coumarin cores. For example, a chromen-2-one intermediate can be esterified using acetic acid derivatives under Mitsunobu conditions or nucleophilic substitution. Key parameters include solvent polarity (e.g., dichloromethane or DMF), temperature (60–80°C), and catalysts like piperidine ( ). Purification often requires column chromatography with hexane/ethyl acetate gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the methyl ester proton (~δ 3.7 ppm) and the isopropoxy group (split signals at δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH). The coumarin carbonyl (C=O) appears at ~δ 160–165 ppm in ¹³C NMR.
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and lactone C=O (~1710 cm⁻¹).
- HRMS : Verify molecular ion [M+H]⁺ at m/z 341.06 (calculated for C₁₆H₁₇ClO₅) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity, and how should controls be designed?
- Methodological Answer : Begin with in vitro assays:
- Antioxidant Activity : DPPH/ABTS radical scavenging with ascorbic acid as a positive control.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) using cisplatin as a reference.
- Include solvent-only controls (DMSO) and triplicate runs to ensure reproducibility () .
Advanced Research Questions
Q. How do structural modifications at the 7-isopropoxy or 3-acetate positions influence bioactivity, and what computational tools can predict SAR?
- Methodological Answer :
- Replace isopropoxy with methoxy or hydroxyl groups to assess steric/electronic effects on receptor binding ().
- Use molecular docking (AutoDock Vina) to model interactions with targets like COX-2 or topoisomerases. Compare binding energies (ΔG) of derivatives.
- QSAR models (e.g., CoMFA) can correlate substituent parameters (Hammett σ, logP) with activity data .
Q. How can contradictory data on its solubility and stability be resolved, and what protocols ensure reproducibility?
- Methodological Answer :
- Solubility : Use Hansen solubility parameters to select solvents (e.g., acetone > ethanol > water).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage to inert atmospheres if decomposition exceeds 5% ( ) .
Q. What mechanistic insights explain its activity in kinase inhibition pathways, and how can orthogonal assays validate these findings?
- Methodological Answer :
- Kinase Profiling : Use a panel of 50 kinases (e.g., EGFR, VEGFR2) via ADP-Glo™ assay.
- Orthogonal Validation :
- SPR : Measure binding kinetics (ka/kd) to purified kinases.
- Western Blot : Confirm downstream phosphorylation changes (e.g., ERK1/2) in treated cells .
Data Analysis and Experimental Design
Q. Which statistical models are appropriate for analyzing dose-response data, and how should outliers be handled?
- Methodological Answer :
- Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using GraphPad Prism.
- Identify outliers via Grubbs’ test (α=0.05) and exclude only with mechanistic justification (e.g., compound precipitation) .
Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic fate in in vivo studies?
- Methodological Answer :
- Synthesize ¹³C-labeled acetate via esterification with ¹³C-methyl iodide.
- Administer to rodent models and analyze metabolites via LC-MS/MS. Key metabolites may include hydroxylated coumarins or glucuronide conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
